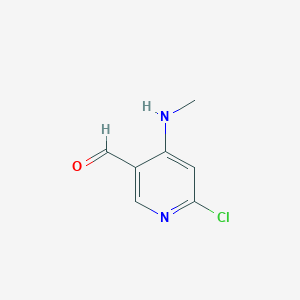

6-Chloro-4-(methylamino)nicotinaldehyde

概要

説明

6-Chloro-4-(methylamino)nicotinaldehyde is a chemical compound with the molecular formula C7H7ClN2O. It is a derivative of nicotinaldehyde, featuring a chlorine atom at the 6th position and a methylamino group at the 4th position on the pyridine ring. This compound is primarily used in research and development within the fields of chemistry and pharmacology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(methylamino)nicotinaldehyde typically involves the following steps:

Starting Material: The synthesis begins with 6-chloronicotinaldehyde.

Amination: The 6-chloronicotinaldehyde undergoes a nucleophilic substitution reaction with methylamine to introduce the methylamino group at the 4th position.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反応の分析

Types of Reactions

6-Chloro-4-(methylamino)nicotinaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like methylamine or thiols in the presence of a base.

Major Products

Oxidation: 6-Chloro-4-(methylamino)nicotinic acid.

Reduction: 6-Chloro-4-(methylamino)nicotinyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry

In synthetic chemistry, 6-Chloro-4-(methylamino)nicotinaldehyde serves as a building block for more complex organic molecules. Its reactive aldehyde group allows for various transformations, including:

- Oxidation to carboxylic acids.

- Reduction to alcohols.

- Substitution reactions with nucleophiles like amines or thiols.

These reactions enable the development of diverse derivatives for further research.

Biology

The compound is utilized in biochemical assays to study enzyme interactions. Its structural similarity to other bioactive nicotinaldehyde derivatives facilitates its role as a probe in biological research.

Medicine

Research indicates that derivatives of this compound may possess pharmacological properties, including:

- Antimicrobial Activity : Moderate activity against Mycobacterium tuberculosis and Staphylococcus aureus.

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Moderate | 50 |

| Staphylococcus aureus | Moderate | 30 |

| Escherichia coli | Weak | >100 |

- Antileukemic Effects : Certain derivatives have shown significant cytotoxicity against leukemia cell lines, indicating potential therapeutic applications in cancer treatment .

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives from this compound and evaluated their biological activities. Modifications at the nitrogen atom significantly enhanced antitubercular activity compared to the parent compound .

- Molecular Docking Studies : These studies predicted the binding affinity of various derivatives to biological targets, providing insights into their mechanisms of action. Certain derivatives exhibited strong interactions with active sites of enzymes involved in disease pathways.

作用機序

The mechanism of action of 6-Chloro-4-(methylamino)nicotinaldehyde is not extensively studied. its effects are likely mediated through interactions with specific enzymes or receptors due to its structural similarity to other bioactive nicotinaldehyde derivatives. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

類似化合物との比較

Similar Compounds

6-Chloronicotinaldehyde: Lacks the methylamino group.

4-(Methylamino)nicotinaldehyde: Lacks the chlorine atom.

6-Chloro-4-aminonicotinaldehyde: Has an amino group instead of a methylamino group.

Uniqueness

6-Chloro-4-(methylamino)nicotinaldehyde is unique due to the presence of both the chlorine atom and the methylamino group, which can influence its reactivity and interactions with biological targets. This dual substitution pattern can lead to distinct chemical and biological properties compared to its analogs .

生物活性

6-Chloro-4-(methylamino)nicotinaldehyde (CAS No. 449811-29-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities and utility as a precursor for synthesizing various heterocyclic compounds. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that derivatives of this compound can inhibit specific enzymes, including NADP-dependent oxidoreductases, which are crucial in metabolic pathways. This inhibition may lead to therapeutic effects in conditions such as cancer and infectious diseases .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit promising antimicrobial properties. For instance, compounds synthesized from this precursor have demonstrated moderate activity against Mycobacterium tuberculosis, suggesting potential applications in anti-tuberculosis therapy.

| Microorganism | Activity | MIC (μg/mL) |

|---|---|---|

| Mycobacterium tuberculosis | Moderate | 50 |

| Staphylococcus aureus | Moderate | 30 |

| Escherichia coli | Weak | >100 |

Antileukemic Effects

Research has also indicated that certain derivatives possess antileukemic properties. For example, compounds derived from this compound were evaluated for their effects on leukemia cell lines, showing significant cytotoxicity.

Case Studies

- Synthesis and Evaluation of Derivatives : A study synthesized several derivatives from this compound and evaluated their biological activities. The results indicated that modifications at the nitrogen atom significantly enhanced the antitubercular activity compared to the parent compound.

- Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to various targets, providing insights into their mechanisms of action. These studies revealed that certain derivatives exhibit strong interactions with active sites of enzymes involved in disease pathways .

Safety and Toxicology

While the biological activities are promising, safety considerations are essential. The compound has been classified under various categories concerning skin corrosion/irritation and eye damage . Long-term exposure studies suggest that chronic effects are minimal; however, caution is advised during handling due to potential irritants.

Future Directions

Further research is warranted to explore:

- The synthesis of novel derivatives with enhanced biological activity.

- Comprehensive in vivo studies to evaluate the therapeutic potential against specific diseases.

- Investigation into the compound's pharmacokinetics and pharmacodynamics.

特性

IUPAC Name |

6-chloro-4-(methylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O/c1-9-6-2-7(8)10-3-5(6)4-11/h2-4H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFYJXMMAXTGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634039 | |

| Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449811-29-4 | |

| Record name | 6-Chloro-4-(methylamino)pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。